2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one

Lipophilicity Membrane Permeability Physicochemical Property

2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one (CAS 334506-28-4) is a differentiated benzothiazole building block featuring a critical 5-phenyl substituent that introduces a defined stereocenter and significantly elevates lipophilicity (XLogP3-AA=2.5) versus the unsubstituted core (LogP=0.77). This property shift alters membrane permeability and target binding, making it an essential benchmark for logP/solubility SAR studies, chiral separation method development, and kinase inhibitor discovery programs. Procure at ≥95% purity to ensure reproducible synthetic and assay outcomes.

Molecular Formula C13H12N2OS
Molecular Weight 244.31
CAS No. 334506-28-4
Cat. No. B2625518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one
CAS334506-28-4
Molecular FormulaC13H12N2OS
Molecular Weight244.31
Structural Identifiers
SMILESC1C(CC(=O)C2=C1N=C(S2)N)C3=CC=CC=C3
InChIInChI=1S/C13H12N2OS/c14-13-15-10-6-9(7-11(16)12(10)17-13)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,14,15)
InChIKeyHRSUKZMYFXBXMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one (CAS 334506-28-4): Chemical Identity and Basic Properties for Procurement


2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one (CAS 334506-28-4) is a heterocyclic benzothiazole derivative with a molecular formula of C₁₃H₁₂N₂OS and a molecular weight of 244.31 g/mol [1]. It is a solid compound commonly supplied at a purity of 90–95% . The compound features a 2-amino-1,3-benzothiazol-7(4H)-one core with a phenyl substituent at the 5-position, introducing a defined stereocenter and increased lipophilicity compared to its unsubstituted analog (XLogP3-AA = 2.5 vs. LogP = 0.77 for CAS 17583-10-7) [2].

Why 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one (CAS 334506-28-4) Cannot Be Casually Replaced by a Generic 2-Aminobenzothiazole Analog


The presence of a phenyl group at the 5-position of the 2-amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one scaffold is a critical structural feature that differentiates this compound from simpler 2-aminobenzothiazole analogs. This substitution introduces a chiral center and significantly alters key physicochemical properties, most notably lipophilicity. The target compound exhibits an XLogP3-AA value of 2.5 [1], whereas the unsubstituted core compound (CAS 17583-10-7) has a LogP of approximately 0.77 . Such a difference in lipophilicity can profoundly impact compound solubility, membrane permeability, and target binding affinity, meaning that generic substitution with a less lipophilic analog would not yield equivalent results in assays or formulations. The following evidence details these and other critical points of differentiation.

Quantitative Differentiation of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one (CAS 334506-28-4) for Informed Procurement


Enhanced Lipophilicity (XLogP3-AA 2.5) Compared to Unsubstituted Core Analog (LogP 0.77)

The target compound exhibits a computed XLogP3-AA value of 2.5, which is a measure of lipophilicity [1]. In contrast, the unsubstituted 2-amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one core (CAS 17583-10-7) has a reported LogP of 0.77 . This quantitative difference of approximately 1.73 log units indicates the target compound is significantly more lipophilic.

Lipophilicity Membrane Permeability Physicochemical Property Drug Discovery

Commercial Purity Grade Differentiation: 95% vs. 90% from Major Suppliers

Commercially available stocks of the target compound are offered at different purity levels by major suppliers. AKSci provides the compound with a minimum purity specification of 95% . In contrast, the product listed by Sigma-Aldrich (via Key Organics) is specified with a purity of 90% .

Purity Quality Control Reproducibility Chemical Procurement

Defined Chiral Center at C5 Introduced by Phenyl Substituent

The presence of the phenyl group at the 5-position of the dihydrobenzothiazole ring creates a stereocenter, resulting in a chiral molecule [1]. This is a key structural distinction from achiral analogs such as 2-amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one (CAS 17583-10-7) or 5,5-dimethyl derivatives.

Stereochemistry Chiral Resolution Enantioselective Synthesis Structure-Activity Relationship

Relevance to Kinase Inhibitor Research Based on 5,6-Dihydro-1,3-benzothiazol-7(4H)-one Scaffold Patents

A patent (US20080306060A1) claims therapeutic use for a family of 5,6-dihydro-1,3-benzothiazol-7(4H)-one derivatives as kinase inhibitors, particularly those substituted in the 2-position [1]. While the target compound (2-amino-substituted) is not explicitly claimed, it serves as a foundational scaffold for this class of kinase inhibitors, suggesting its utility as a core intermediate or a reference compound in medicinal chemistry programs focused on kinase targets.

Kinase Inhibition Medicinal Chemistry Patent Literature Drug Discovery

Recommended Research and Industrial Applications for 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one (CAS 334506-28-4)


Physicochemical Property Benchmarking in Medicinal Chemistry

Due to its defined increase in lipophilicity (XLogP3-AA 2.5) compared to the unsubstituted core (LogP 0.77), this compound serves as an ideal benchmark for studying the impact of phenyl substitution on logP, solubility, and permeability in a series of 2-aminobenzothiazole analogs [1].

Chiral Resolution and Stereochemical Studies

The presence of a chiral center at the 5-position makes this compound a suitable substrate for developing chiral separation methods, evaluating stereospecific biological activity, or as a starting point for asymmetric synthesis of more complex benzothiazole derivatives [2].

Kinase Inhibitor Fragment or Scaffold

Based on patent literature identifying 5,6-dihydro-1,3-benzothiazol-7(4H)-one derivatives as kinase inhibitors, this compound can be utilized as a core scaffold or a chemical probe in kinase inhibitor discovery programs, particularly those focused on cancer or inflammatory diseases [3].

High-Purity Synthetic Intermediate

For synthetic chemistry workflows requiring a reproducible and well-characterized building block, procurement of the 95% purity grade (e.g., from AKSci) ensures minimal impurities that could interfere with subsequent reaction steps or skew analytical data .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.